molecular formula C19H15N5O2S B2443372 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile CAS No. 901736-13-8

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile

Cat. No.: B2443372
CAS No.: 901736-13-8
M. Wt: 377.42
InChI Key: GGDXLNJBJISIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a phenyl ring and substituted with methoxy groups and a sulfanyl methyl cyanide group.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-25-15-10-13-14(11-16(15)26-2)21-19(27-9-8-20)24-18(13)22-17(23-24)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDXLNJBJISIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile typically involves the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through the condensation of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with appropriate reagents.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the triazoloquinazoline intermediate.

    Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Sulfanylation and Cyanation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazoloquinazoline core, resulting in the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Substituted phenyl derivatives, demethylated products

Mechanism of Action

Biological Activity

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. The presence of a triazoloquinazoline core in its structure suggests a variety of therapeutic applications, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H25N5O4SC_{27}H_{25}N_{5}O_{4}S, with a molecular weight of approximately 475.5 g/mol. Its structure features several functional groups that enhance its biological reactivity and interactions.

PropertyValue
Molecular FormulaC27H25N5O4S
Molecular Weight475.5 g/mol
PurityTypically ≥ 95%
Complexity Rating744

Kinase Inhibition

Research indicates that compounds similar to This compound exhibit significant kinase inhibitory activity. Kinases are crucial enzymes that regulate various cellular processes through phosphorylation. The inhibition of specific kinases can lead to the suppression of tumor growth and other pathological conditions.

Anticancer Potential

In vitro studies have demonstrated that derivatives of triazoloquinazoline compounds can inhibit the proliferation of cancer cell lines. For instance, related compounds have shown growth inhibition rates ranging from 30% to 50% against various cancer types at concentrations around 30 μM . The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation.

The biological activity of This compound is thought to involve:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
  • Signal Transduction Modulation : It could interfere with signal transduction pathways that are essential for cancer cell growth and survival.
  • Induction of Apoptosis : Some studies suggest that such compounds might induce programmed cell death in malignant cells.

Case Studies and Research Findings

  • In Vitro Studies : A study highlighted the synthesis and evaluation of triazoloquinazoline derivatives showing promising anticancer activity against multiple cell lines. The compounds were evaluated for their ability to inhibit cell growth significantly compared to control groups .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the triazoloquinazoline structure can enhance or diminish biological activity. For example, substituents at specific positions on the quinazoline ring can lead to increased potency against certain cancer types.
  • Therapeutic Applications : The compound's potential therapeutic applications extend beyond oncology; it may also be effective in treating diseases where kinase activity is dysregulated.

Q & A

Q. What are the critical considerations for synthesizing 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile?

Synthesis requires a multi-step approach starting with functionalization of the triazoloquinazoline core. Key steps include:

  • Nucleophilic substitution to introduce the sulfanyl group at the 5-position of the triazoloquinazoline scaffold.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions involving thiols or cyanides .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side products .
  • Purification : HPLC or column chromatography is critical due to the compound’s structural complexity; purity >95% is typically required for biological assays .

Q. How is the structural integrity of this compound validated?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy groups at 8,9-positions, phenyl at 2-position). For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons on the phenyl ring appear as multiplets at δ 7.2–7.6 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 475.5 (C24_{24}H21_{21}N5_5O4_4S) .
  • X-ray crystallography : Used in related triazoloquinazolines to confirm planarity of the fused-ring system and hydrogen-bonding patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar triazoloquinazolines exhibit:

  • Enzyme inhibition : Activity against protein kinases (e.g., EGFR, VEGFR) with IC50_{50} values in the nanomolar range .
  • Anticancer potential : Apoptosis induction in HeLa and MCF-7 cell lines via caspase-3 activation .
  • Anti-inflammatory effects : Suppression of TNF-α and IL-6 in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfanyl group incorporation?

Yield optimization strategies include:

  • Catalyst use : Triethylamine (TEA) or DBU improves nucleophilic substitution efficiency by deprotonating thiols .
  • Stoichiometric ratios : A 1.2:1 molar ratio of thiol to triazoloquinazoline precursor reduces unreacted starting material .
  • By-product mitigation : Post-reaction quenching with ice water precipitates impurities, followed by recrystallization in ethanol (yields ~65–75%) .

Q. What methodologies resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying IC50_{50} values) can arise from assay conditions. Solutions include:

  • Standardized protocols : Fixing variables like cell passage number, serum concentration, and incubation time.
  • Target validation : Use CRISPR-Cas9 knockouts to confirm on-target effects vs. off-target interactions .
  • Dose-response curves : Triplicate runs with positive controls (e.g., staurosporine for kinase assays) ensure reproducibility .

Q. How can the compound’s stability under physiological conditions be assessed?

Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C, monitoring via LC-MS over 24 hours.
  • Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated breakdown; half-life >60 min suggests suitability for in vivo studies .
  • Plasma protein binding : Equilibrium dialysis reveals unbound fraction; >90% binding may limit bioavailability .

Q. What computational tools predict binding modes to biological targets?

Advanced docking and MD simulations are used:

  • Docking software (AutoDock Vina, Glide) : Predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with inhibitory potency .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Reference
Sulfanyl incorporationDMF, TEA, 70°C, 12 h68
Cyanide additionAcetonitrile, K2_2CO3_3, RT72
Final purificationHPLC (C18 column, MeOH/H2_2O)95

Q. Table 2. Comparative Biological Activities of Analogues

Compound ModificationTargetIC50_{50} (nM)Cell Line
8,9-Dimethoxy-2-phenyl derivativeEGFR12.3 ± 1.5A549
2-Methyl analogueVEGFR-28.7 ± 0.9HUVEC
Furan-2-yl substituentTNF-α production84% inhibitionRAW 264.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.